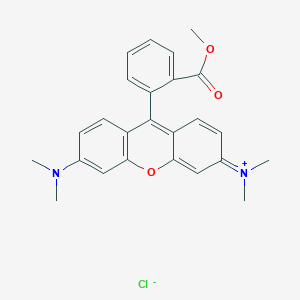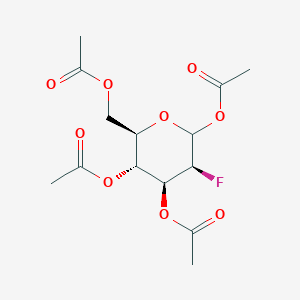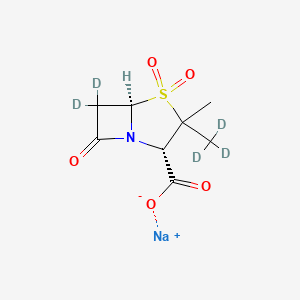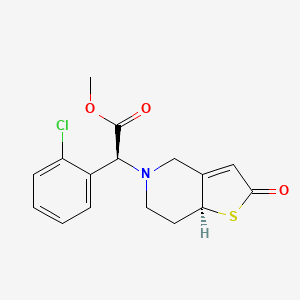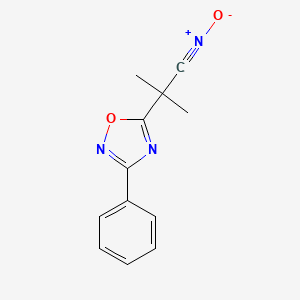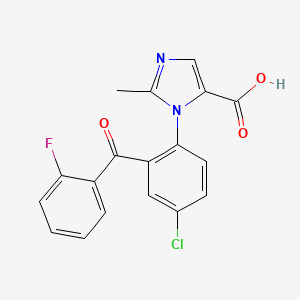![molecular formula C6H13NS B15294409 Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
Methyl[(thiolan-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(thiolan-2-yl)methyl]amine is an organic compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . . This compound features a thiolane ring, which is a five-membered ring containing sulfur, and an amine group attached to a methyl group. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl[(thiolan-2-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of thiolane with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Methyl[(thiolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
Methyl[(thiolan-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Methyl[(thiolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. It can also form coordination complexes with metal ions, influencing enzymatic activities and other cellular processes .
Comparison with Similar Compounds
Methyl[(thiolan-2-yl)methyl]amine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiolane ring structure but differ in the substituents attached to the ring.
Amines: Compounds with similar amine groups but different ring structures or substituents.
Sulfur-containing heterocycles: These include compounds like thiazoles and thiadiazoles, which also contain sulfur and nitrogen atoms in their ring structures. The uniqueness of this compound lies in its specific combination of a thiolane ring and a methylamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
N-methyl-1-(thiolan-2-yl)methanamine |
InChI |
InChI=1S/C6H13NS/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3 |
InChI Key |
QYURDSRONBBMQL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


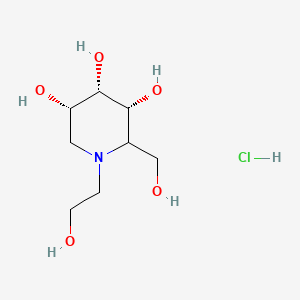
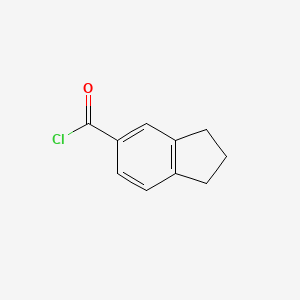
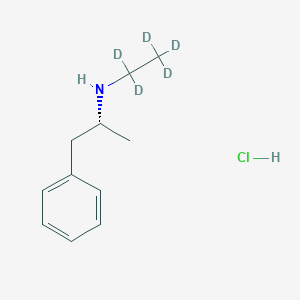
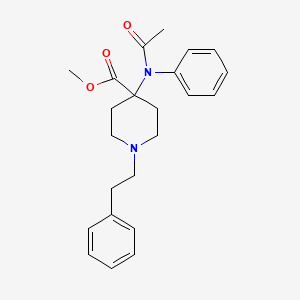
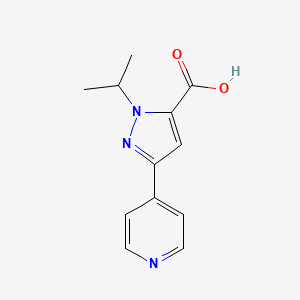
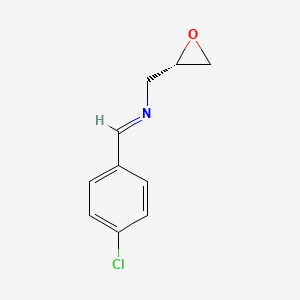
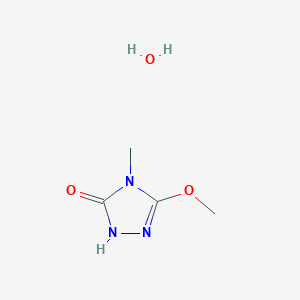
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
